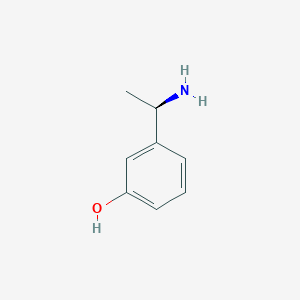

(R)-3-(1-Aminoethyl)phenol

Description

(R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9) is a chiral aromatic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. It features a phenolic hydroxyl group at the meta position relative to a chiral 1-aminoethyl substituent. This compound is typically stored at 2–8°C in a dry, dark environment to preserve stability . Its hydrochloride salt (CAS 856563-08-1) is also commercially available, with a molecular weight of 173.64 g/mol . The compound’s stereochemistry and functional groups make it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-3-(1-Aminoethyl)phenol

Key differences include:

- Stereochemical Activity : The (R)- and (S)-enantiomers exhibit divergent interactions with biological targets, such as enzymes or receptors, due to chiral recognition.

- Synthetic Routes : The (S)-enantiomer is preferentially produced via biocatalytic methods, while the (R)-form may require alternative strategies like chiral resolution or asymmetric catalysis.

Substituent-Modified Analogs

a) (R)-3-(1-(Dimethylamino)ethyl)phenol (CAS 851086-95-8)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol .

- Reduced hydrogen-bonding capacity due to alkylation of the amine, which may alter receptor binding kinetics.

b) 3-((Dimethylamino)methyl)phenol (CAS 60760-04-5)

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.21 g/mol .

- Key Differences: The aminoethyl chain is replaced with a methyl-linked dimethylamino group, shortening the distance between the aromatic ring and the amine. This structural change likely reduces steric hindrance, affecting interactions with enzyme active sites.

c) (R)-3-(1-Aminoethyl)-5-fluorophenol hydrochloride (CAS 2411590-94-6)

Positional Isomers

(R)-4-(1-Aminoethyl)phenol (CAS 134855-89-3)

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol .

- Key Differences: The hydroxyl and aminoethyl groups are para-substituted instead of meta, drastically changing molecular polarity and spatial arrangement. Para-substitution may reduce steric strain, favoring different synthetic intermediates or biological targets.

Data Table: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (R)-3-(1-Aminoethyl)phenol | 518060-42-9 | C₈H₁₁NO | 137.18 | Meta-OH, chiral 1° amine |

| (S)-3-(1-Aminoethyl)phenol | Not specified | C₈H₁₁NO | 137.18 | Enantiomeric 1° amine |

| (R)-3-(1-(Dimethylamino)ethyl)phenol | 851086-95-8 | C₁₀H₁₅NO | 165.23 | Tertiary dimethylamine |

| 3-((Dimethylamino)methyl)phenol | 60760-04-5 | C₉H₁₃NO | 151.21 | Methyl-linked dimethylamine |

| (R)-4-(1-Aminoethyl)phenol | 134855-89-3 | C₈H₁₁NO | 137.18 | Para-OH, chiral 1° amine |

| (R)-3-(1-Aminoethyl)-5-fluorophenol HCl | 2411590-94-6 | C₈H₁₁ClFNO | 199.63 | Meta-OH, 5-F, hydrochloride salt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.